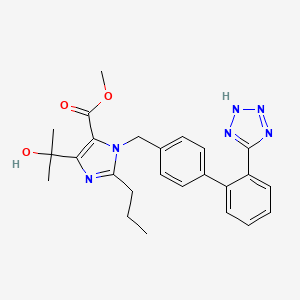

Olmesartan Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Olmesartan Methyl Ester is an intermediate in the synthesis of Olmesartan Medoxomil , an angiotensin II receptor antagonist and an anti-hypertensive agent . It is used alone or together with other medicines to treat high blood pressure (hypertension) .

Synthesis Analysis

An efficient synthetic method for olmesartan methyl ether from olmesartan or olmesartan medoxomil has been described . Theoretical calculations confirmed the thermodynamic control preference of methyl ether versus the antagonistic product methyl ester .Molecular Structure Analysis

Olmesartan methyl ester is an intermediate in the synthesis of Olmesartan medoxomil . The molecular weight of Olmesartan medoxomil is 558.585 Da . The molecular formula of Olmesartan medoxomil is C29H30N6O6 .Aplicaciones Científicas De Investigación

Improved Intestinal Absorption

Olmesartan Medoxomil (Olmesartan-MX), an ester-type prodrug of the angiotensin II receptor blocker (ARB) Olmesartan, is predominantly anionic at intestinal pH. It has been found that the human organic anion transporting polypeptide 2B1 (OATP2B1), which is expressed in the small intestine, is involved in the absorption of various acidic drugs . This suggests that OATP2B1-mediated uptake contributes to the enhanced intestinal absorption of Olmesartan-MX .

Substrate Recognition by OATP2B1

Studies have shown that Olmesartan-MX is a substrate for OATP2B1, and the naringin-sensitive transport system contributes to the improved intestinal absorption of Olmesartan-MX compared with its parent drug, Olmesartan .

Conversion to Olmesartan Medoxomil

The conversion of Olmesartan to Olmesartan Medoxomil improves its intestinal absorption and confers substrate recognition by OATP2B1 .

Hypertension Treatment

Olmesartan is an angiotensin II type 1 receptor antagonist that can inhibit the actions of angiotensin II and has been commonly used in the treatment of hypertension .

Improved Bioavailability

The solubility of Olmesartan Medoxomil can be increased by 12 times as compared with pure Olmesartan, which significantly improves its bioavailability .

Sustained Release Performance

A ternary Olmesartan Medoxomil solid dispersion consisting of hydroxypropyl- β -cyclodextrin (HP- β- CD) and hydroxypropyl methylcellulose (HPMC) was prepared by mechanochemical method. This solid dispersion has sustained release performance with prolonged release time of 12 hours .

Mecanismo De Acción

Biochemical Pathways

The primary biochemical pathway affected by Olmesartan is the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, Olmesartan inhibits the negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .

Pharmacokinetics

Olmesartan Methyl Ester is a prodrug that is rapidly and completely bioactivated by ester hydrolysis to Olmesartan during absorption from the gastrointestinal tract . The compound is then eliminated via the kidneys and liver .

Action Environment

The action of Olmesartan can be influenced by various environmental factors. For instance, the formulation of Olmesartan as nanocrystals has been shown to significantly improve its oral bioavailability . Furthermore, the presence of certain substances in the gastrointestinal tract can affect the rate of ester hydrolysis and thus the bioactivation of Olmesartan Methyl Ester .

Propiedades

IUPAC Name |

methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O3/c1-5-8-20-26-22(25(2,3)33)21(24(32)34-4)31(20)15-16-11-13-17(14-12-16)18-9-6-7-10-19(18)23-27-29-30-28-23/h6-7,9-14,33H,5,8,15H2,1-4H3,(H,27,28,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIYSFZDSWUHEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Olmesartan Methyl Ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)

![2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B568807.png)

![1-[4-[4-[2-[4-Chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea](/img/structure/B568811.png)

![4-N-[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]cyclohexane-1,4-diamine;hydrochloride](/img/structure/B568812.png)